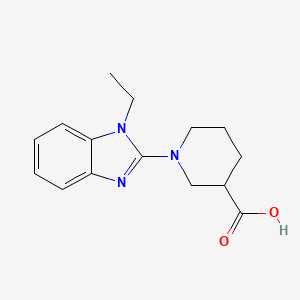

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(1-ethylbenzimidazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-2-18-13-8-4-3-7-12(13)16-15(18)17-9-5-6-11(10-17)14(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVBKGIQRKPSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1N3CCCC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(1-ethyl-1H-benzoimidazol-2-yl)-piperidine-3-carboxylic acid generally follows a multi-step approach:

- Construction of the benzimidazole core, often starting from o-phenylenediamine derivatives.

- Functionalization of the benzimidazole nitrogen with an ethyl group.

- Coupling of the benzimidazole moiety to a piperidine ring substituted at the 3-position with a carboxylic acid group.

This approach is consistent with the preparation of structurally related benzimidazole-piperidine compounds, where the benzimidazole is first synthesized or modified, followed by nucleophilic substitution or coupling reactions to introduce the piperidine carboxylic acid fragment.

Preparation of the Benzimidazole Core

The benzimidazole nucleus is typically synthesized by condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or catalytic conditions. A sonicated-assisted synthesis method has been reported to improve reaction efficiency and yield:

- o-Phenylenediamine (1 mmol) is reacted with an aromatic aldehyde (1.1 mmol) in water with ammonium nickel sulfate catalyst.

- The mixture is sonicated at room temperature, accelerating the formation of benzimidazole.

- The product is extracted, dried, and purified by column chromatography to yield high-purity benzimidazole derivatives.

This method can be adapted to prepare the 1H-benzimidazole core required for the target compound.

The introduction of the ethyl group at the benzimidazole nitrogen (N1 position) is achieved via alkylation:

- Benzimidazole derivatives are dissolved in an aprotic solvent such as dimethylformamide (DMF).

- A strong base such as sodium hydride (NaH) is added to deprotonate the benzimidazole nitrogen.

- An alkylating agent, e.g., ethyl bromide or ethyl tosylate, is added.

- The reaction mixture is stirred at room temperature or heated moderately (e.g., 60 °C) for several hours.

- The product is isolated by extraction, washing, drying, and purification, often as a salt form (e.g., hydrogen fumarate).

This step is critical to obtain the 1-ethyl substitution on the benzimidazole ring.

Coupling with Piperidine-3-carboxylic Acid

The attachment of the piperidine-3-carboxylic acid moiety to the benzimidazole is typically performed via nucleophilic substitution or amidation reactions:

- A piperidine derivative bearing a leaving group (e.g., tosylate or halide) at the 3-position is reacted with the benzimidazole nitrogen or an appropriate nucleophilic site.

- Alternatively, the piperidine-3-carboxylic acid or its ester can be coupled with the benzimidazole derivative using base catalysis in solvents like ethanol or DMF.

- Reaction conditions include refluxing for 2–6 hours, followed by solvent removal, pH adjustment, filtration, and drying to isolate the product.

In some cases, hydrolysis under acidic conditions is used to convert ester intermediates to the free carboxylic acid.

Representative Preparation Procedure (Literature-Based)

Analytical and Purification Techniques

- Purification is commonly achieved by column chromatography on silica gel or by crystallization of salt forms.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Final products are characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Summary of Key Research Findings

- Sonicated-assisted synthesis accelerates benzimidazole formation with high yields and purity.

- Alkylation of benzimidazole nitrogen requires strong bases and aprotic solvents for efficient substitution.

- Coupling with piperidine-3-carboxylic acid derivatives is effectively performed under reflux in ethanol or DMF with base catalysis.

- Hydrolysis of ester intermediates under acidic conditions yields the free carboxylic acid with high purity.

- The overall synthetic route is modular, allowing for structural modifications and optimization.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid is , with a molecular weight of approximately 273.34 g/mol. The compound features a benzimidazole ring, which is known for its biological activity, and a piperidine moiety that contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The benzimidazole core is also associated with antimicrobial activity. Research has shown that derivatives of benzimidazole can effectively combat bacterial infections, suggesting that this compound may possess similar properties. This potential application could be crucial in developing new antibiotics in response to rising antibiotic resistance .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of benzimidazole derivatives. Preliminary studies suggest that compounds like this compound may protect neuronal cells from oxidative stress and neuroinflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Proteomics Research

This compound is utilized in proteomics research as a tool for studying protein interactions and functions. It can serve as a ligand or inhibitor in various biochemical assays aimed at understanding cellular mechanisms and pathways . Its ability to interact with specific proteins makes it valuable for drug discovery and development processes.

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of such functional groups can lead to the development of advanced materials with tailored characteristics suitable for various industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Benzoimidazole vs. Pyrazine/Pyrazole Derivatives

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (C₁₁H₁₅N₃O₂, MW 221.25, CAS 930111-02-7):

- 1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (C₁₂H₁₉N₃O₄S, MW 301.37, CAS 1005611-34-6):

Imidazopyridine vs. Benzoimidazole

Data Tables

Table 1: Structural Comparison of Key Analogs

Table 2: Functional Group Influence

Actividad Biológica

1-(1-Ethyl-1H-benzoimidazol-2-YL)-piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activities associated with this compound, including antibacterial, antifungal, and other pharmacological effects, supported by data from various studies.

- Molecular Formula : C16H20N4O2

- Molecular Weight : 300.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound were tested against various bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Pseudomonas aeruginosa | 0.050 |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with notable efficacy against S. aureus and E. coli .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. Research indicates that derivatives exhibit effective inhibition against common fungal pathogens.

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the compound may serve as a lead for developing antifungal agents .

The mechanism through which this compound exerts its biological effects involves interaction with bacterial cell membranes and disruption of essential cellular processes. Studies have indicated that such compounds may inhibit key enzymes involved in cell wall synthesis or protein synthesis pathways .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various benzimidazole derivatives, including those related to our compound of interest. The study noted that modifications on the benzimidazole ring significantly affected the antimicrobial activity, with certain substitutions enhancing potency against specific pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that substituents on the piperidine ring could modulate biological activity significantly. The study concluded that optimizing these substituents could lead to more potent antimicrobial agents .

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for preparing 1-(1-ethyl-1H-benzoimidazol-2-yl)-piperidine-3-carboxylic acid, and how can purity be ensured? A:

- Synthetic Routes :

- Stepwise Cyclization : Begin with 2-chloro-1-ethyl-1H-benzoimidazole and react it with piperidine-3-carboxylic acid derivatives under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Catalytic Coupling : Palladium-catalyzed amidation (e.g., Suzuki-Miyaura coupling) may introduce substituents to the benzoimidazole core. Use Pd(PPh₃)₄ and aryl boronic acids in THF/water under inert atmosphere .

- Purification :

- Purity Validation :

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and stereochemistry of this compound? A:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key peaks include:

- Benzoimidazole protons: δ 7.2–8.1 ppm (aromatic multiplet).

- Piperidine protons: δ 2.5–3.5 ppm (multiplet for CH₂ groups).

- Carboxylic acid proton: δ ~12.5 ppm (broad singlet, DMSO-d₆) .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzoimidazole (N-H stretch ~3200 cm⁻¹) .

- Mass Spectrometry :

- High-resolution ESI-MS expected molecular ion [M+H]⁺ at m/z calculated for C₁₆H₂₀N₃O₂: 298.1556 .

- Elemental Analysis :

Stability and Storage Conditions

Q: How should researchers evaluate the compound’s stability under varying experimental conditions? A:

- Accelerated Stability Testing :

- Expose the compound to:

- Heat : 40°C/75% RH for 14 days; monitor degradation via HPLC.

- Light : UV irradiation (254 nm, 48 hrs); assess photodegradation products .

- Storage Recommendations :

- Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and moisture uptake .

Structure-Activity Relationship (SAR) Exploration

Q: What strategies are effective for modifying the core structure to enhance biological activity? A:

- Key Modifications :

- In Silico Modeling :

- Use molecular docking (AutoDock Vina) to predict interactions with targets like histamine receptors. Prioritize analogs with ΔG < –8 kcal/mol .

Mechanistic and Pharmacological Profiling

Q: How can researchers design in vitro assays to study the compound’s mechanism of action? A:

- Target Identification :

- Screen against kinase panels (e.g., Eurofins) or GPCR arrays (e.g., Histamine H1/H4 receptors) at 10 µM to identify hits .

- Functional Assays :

Analytical Method Development

Q: What chromatographic techniques are suitable for quantifying this compound in biological matrices? A:

- LC-MS/MS :

- Validation Parameters :

- Linearity (1–1000 ng/mL, R² >0.99), LOD 0.3 ng/mL, recovery >85% .

Safety and Toxicity Evaluation

Q: What precautions are necessary for safe handling and disposal of this compound? A:

- Hazard Mitigation :

- Acute Toxicity :

- LD₅₀ (oral, rat): Estimated >500 mg/kg. Avoid inhalation; use HEPA filters if aerosolized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.